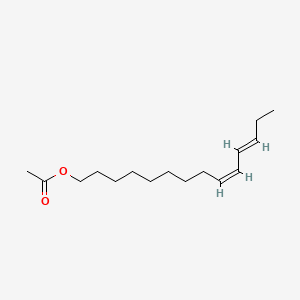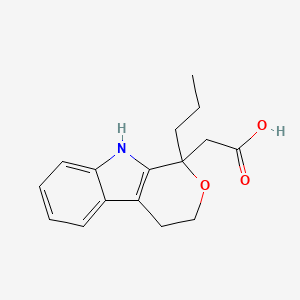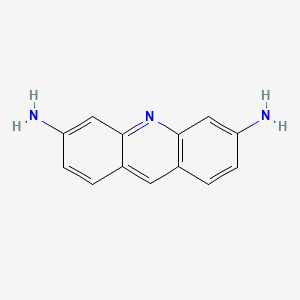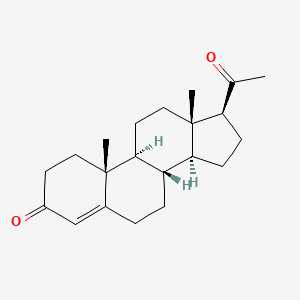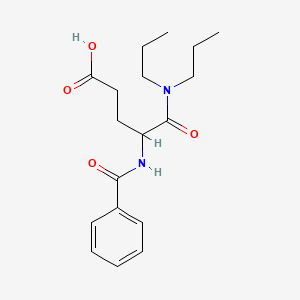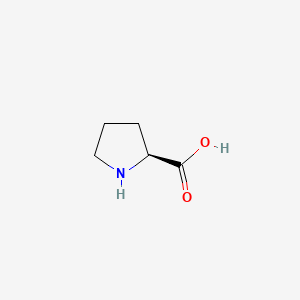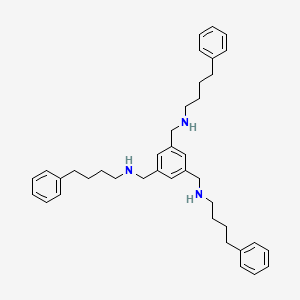
RE 1492
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine is an organic compound with the molecular formula C39H51N3 and a molecular weight of 561.8 g/mol . This compound is characterized by its three 4-phenylbutyl groups attached to a benzene-1,3,5-trimethanamine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine typically involves a Friedel–Crafts polymerization reaction. This reaction is carried out between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . The reaction conditions often include the use of a catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to control the rate of polymerization and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenylbutyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: In studies involving molecular interactions and binding affinities.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine involves its interaction with molecular targets through hydrogen bonding and charge-transfer interactions . These interactions facilitate the compound’s binding to specific sites, leading to its desired effects. The pathways involved may include signal transduction and molecular recognition processes.
Comparison with Similar Compounds
N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine can be compared with other similar compounds such as:
N,N’,N’'-Triphenyl-1,3,5-benzenetriamine: This compound has a similar core structure but different substituents, leading to variations in chemical properties and applications.
1,3,5-Tris(diphenylamino)benzene: Another related compound with different substituents that affect its reactivity and use in research.
Properties
CAS No. |
112169-14-9 |
|---|---|
Molecular Formula |
C39H51N3 |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
N-[[3,5-bis[(4-phenylbutylamino)methyl]phenyl]methyl]-4-phenylbutan-1-amine |
InChI |
InChI=1S/C39H51N3/c1-4-16-34(17-5-1)22-10-13-25-40-31-37-28-38(32-41-26-14-11-23-35-18-6-2-7-19-35)30-39(29-37)33-42-27-15-12-24-36-20-8-3-9-21-36/h1-9,16-21,28-30,40-42H,10-15,22-27,31-33H2 |
InChI Key |
RPSXXPUMOFOJAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4 |
Appearance |
Solid powder |
Key on ui other cas no. |
112169-14-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N,N',N''-tris(4-phenylbutyl)benzene-1,3,5-trimethanamine RE 1492 RE-1492 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



